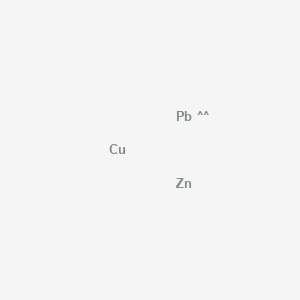
Brass
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brass is a metallic alloy primarily composed of copper and zinc. The proportions of these two elements can be varied to achieve different mechanical, electrical, acoustic, and chemical properties. This compound has been used since prehistoric times and is known for its bright gold-like appearance, making it popular for decorative items, musical instruments, and various industrial applications .
Synthetic Routes and Reaction Conditions:
Gathering Raw Materials: High-quality copper and zinc are sourced from reliable suppliers.
Smelting: Copper and zinc are individually smelted at around 1200°C to refine them into their respective metal forms.
Alloying: The pure copper and zinc are melted together at specific temperatures to form a homogeneous mixture.
Molding: The molten this compound is poured into molds or ingot forms, allowing it to cool and solidify.
Treating and Refining: After solidification, the this compound undergoes cooling, annealing, and other treatments to achieve desired mechanical properties.
Industrial Production Methods:
Rolling and Extruding: this compound is commonly rolled and extruded, which work-hardens the material.
Types of Reactions:
Oxidation: this compound can undergo oxidation, especially in the presence of moisture and air, forming a patina that protects the underlying metal.
Reduction: this compound can be reduced back to its constituent metals under specific conditions.
Substitution: this compound can react with strong acids, such as hydrochloric acid, to produce copper (II) chloride, zinc chloride, and hydrogen gas.
Common Reagents and Conditions:
Hydrochloric Acid: Used in reactions to produce copper (II) chloride and zinc chloride.
Hydrogen Peroxide and Ammonium Hydroxide: Used as etchants in metallographic analysis.
Major Products:
- Copper (II) Chloride (CuCl₂)
- Zinc Chloride (ZnCl₂)
- Hydrogen Gas (H₂)
科学研究应用
Brass finds extensive applications in various fields due to its unique properties:
- Chemistry: Used in the production of coins, jewelry, and various industrial components.
- Biology and Medicine: this compound exhibits antibacterial and anti-biofouling properties, making it suitable for medical instruments and surfaces in healthcare settings .
- Industry: this compound is used in shipbuilding, plumbing, musical instruments, and decorative items due to its corrosion resistance and workability .
作用机制
The antimicrobial properties of brass are primarily due to the release of copper ions, which generate reactive oxygen species (ROS). These ROS cause oxidative stress, membrane alterations, protein malfunctions, and DNA damage in microorganisms. The exact mechanism involves:
- Generation of ROS: Leading to enzyme and non-enzyme mediated oxidative damage.
- Membrane Disruption: Copper ions disrupt the cell membrane, making the microbe susceptible to damage .
相似化合物的比较
- Bronze: An alloy of copper and tin, historically used for tools and weapons.
- Nickel Silver: An alloy of copper, nickel, and zinc, known for its silver-like appearance.
- Aluminum Brass: Contains aluminum, which improves its corrosion resistance .
Uniqueness of this compound:
- Versatility: this compound can be tailored to specific applications by varying the proportions of copper and zinc.
- Workability: this compound is more malleable than bronze and has a lower melting point, making it easier to cast and shape .
属性
InChI |
InChI=1S/Cu.Pb.Zn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBTDLSBQFMEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuPbZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12597-71-6 |
Source


|
| Record name | Brass | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-4-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B1175118.png)

![4-chloro-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B1175123.png)
